1-Phenylbutane-1,4-diol

Solubility Liquid–Liquid Extraction Process Chemistry

Sourcing a flexible aromatic diol that balances hydrophobicity and hydrogen bonding? 1-Phenylbutane-1,4-diol (CAS 4850-50-4) solves the gap between water-miscible BDO and rigid vicinal diols. - Measurable advantage: Single stereocenter at C1 allows facile resolution to (1S)- or (1R)-enantiomers; 90% isolated yield in lactonization. - Performance data: LogP 1.49 (optimal for CNS-penetrant candidates); solubility 3.56 mg/mL enables product isolation via extraction. - Supply: 95-97% purity, immediate shipment for asymmetric synthesis or aromatic-aliphatic PU development.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 4850-50-4
Cat. No. B3059513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylbutane-1,4-diol
CAS4850-50-4
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCCO)O
InChIInChI=1S/C10H14O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2
InChIKeyOKWLUBCSBVYYTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylbutane-1,4-diol: Core Properties & Procurement


1-Phenylbutane-1,4-diol (CAS 4850-50-4) is an aromatic diol with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol, featuring a phenyl group at C1 and hydroxyl groups at both C1 and C4 positions [1]. Its structure confers distinct amphiphilic character, with a calculated LogP of 1.49250 and a water solubility of 3.56 mg/mL . The compound is commercially available at 95–97% purity and is utilized as a synthetic intermediate in pharmaceutical chemistry and polymer science .

1-Phenylbutane-1,4-diol: Irreplaceability vs. Generic Diols


1-Phenylbutane-1,4-diol occupies a narrow structural and physicochemical niche among diols. Unsubstituted 1,4-butanediol (BDO) is completely water-miscible [1] and lacks the aromatic moiety required for π–π stacking interactions in pharmaceutical targets or for tuning polymer hydrophobicity . Conversely, 1-phenyl-1,2-ethanediol (styrene glycol) provides only vicinal hydroxyls with limited chain flexibility, while 1-phenyl-1,3-propanediol offers a shorter carbon backbone that alters both reactivity and physical properties [2]. The 1,4-butanediol backbone bearing a single phenyl substituent at C1 delivers a calibrated balance of hydrophobicity (LogP 1.49), hydrogen-bonding capacity, and synthetic accessibility that cannot be recapitulated by any single generic alternative. The quantitative evidence below establishes precisely where these differences manifest in measurable performance.

1-Phenylbutane-1,4-diol: Key Differentiators vs. Analogs


Aqueous Solubility Advantage for Biphasic Extraction

1-Phenylbutane-1,4-diol exhibits a measured aqueous solubility of 3.56 mg/mL (0.0214 mol/L) . In contrast, unsubstituted 1,4-butanediol (BDO) is completely miscible with water (1.00E+06 mg/L) . This ~280,000-fold difference in aqueous solubility fundamentally alters workup and phase-transfer behavior. The target compound partitions into organic solvents during liquid–liquid extraction, enabling straightforward product isolation without the need for continuous extraction or specialized lyophilization equipment required for water-miscible BDO derivatives.

Solubility Liquid–Liquid Extraction Process Chemistry

Optimized Lipophilicity for Membrane Permeability

1-Phenylbutane-1,4-diol has a calculated LogP of 1.49 , placing it within the optimal range (1–3) for passive membrane permeability in drug-like molecules. Unsubstituted 1,4-butanediol has a LogP of –0.83 [1], rendering it highly hydrophilic and poorly membrane-permeable. Conversely, 1-phenyl-1,2-ethanediol (styrene glycol) has a LogP of 0.93 [2], which is lower than the target compound due to its shorter carbon chain and vicinal diol arrangement. The 1-phenylbutane-1,4-diol scaffold thus provides a lipophilicity midpoint that neither extreme offers.

Lipophilicity Membrane Permeability Drug Design

High Synthetic Efficiency in Lactonization

In a patented synthetic route, 1-phenyl-1,4-butanediol achieves a 95% conversion rate and 90% isolated product yield when employed as a precursor to γ-phenyl-γ-butyrolactone . Comparable diols show variable yields: 1-phenyl-1,2-ethanediol yields range from 49% to 91% depending on method ; 1-phenyl-1,3-propanediol microbial production achieves 76% molar yield [1]; and 1,4-diphenylbutane-1,4-diol yields are reported at 88% under optimized conditions . The 90% yield for 1-phenylbutane-1,4-diol conversion places it among the highest-performing aromatic diols in this reaction class, supporting robust process scalability.

Synthetic Efficiency Lactonization Process Yield

Enhanced Enzyme Inhibition vs. Butanoate Precursors

In a study of retinoic acid metabolizing enzyme inhibitors, methyl 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoates showed poor to moderate inhibition (4–73%) compared with ketoconazole (80%) [1]. Conversion of these butanoates to the corresponding 3-(4-nitrophenyl)-1-aryl-1,4-butanediols considerably increased inhibitory potency to 29–78% [1]. This demonstrates that the 1,4-butanediol core (as present in 1-phenylbutane-1,4-diol) provides a superior pharmacophoric scaffold for enzyme inhibition relative to the ketone/ester precursors. The 4-iodophenyl (30) and 4-methoxyphenyl (46) analogues were the most potent in the diol series.

Enzyme Inhibition Retinoic Acid Metabolism Structure–Activity Relationship

Simpler Chiral Resolution vs. Diphenylbutanediol

1-Phenylbutane-1,4-diol contains a single stereocenter at C1, allowing straightforward enantiomeric resolution to the (1S)- or (1R)-enantiomers [1]. In contrast, 1,4-diphenylbutane-1,4-diol possesses two stereocenters, generating (1R,4R)-, (1S,4S)-, and meso-(1R,4S) diastereomers . The latter requires separation of diastereomeric mixtures prior to enantiomeric resolution, doubling the number of synthetic and analytical steps. Additionally, the (1S)-enantiomer of 1-phenylbutane-1,4-diol is commercially available (CAS 136173-87-0) , whereas individual stereoisomers of 1,4-diphenylbutane-1,4-diol are less accessible and significantly more expensive.

Chiral Synthesis Enantiomeric Resolution Asymmetric Catalysis

Tunable Hard Segment Hydrophobicity in Polyurethanes

In polyurethane (PU) formulations, 1,4-butanediol (BDO) is the standard chain extender, producing hard segments with strong hydrogen bonding that drive microphase separation [1]. Substituting BDO with 1-phenylbutane-1,4-diol introduces a pendant phenyl group that increases hard segment hydrophobicity without eliminating hydrogen-bonding capacity . This modification is expected to increase the Flory–Huggins interaction parameter (χ) between hard and soft segments, enhancing phase separation and potentially improving thermal and mechanical properties [2]. Quantitative studies on analogous aromatic–aliphatic diols demonstrate that a single aromatic substituent increases the hard segment glass transition temperature (Tg) by 5–15°C relative to BDO-based PUs [3].

Polyurethane Chain Extender Phase Separation

1-Phenylbutane-1,4-diol: Key Application Scenarios


Chiral Building Block for Asymmetric Synthesis

The single stereocenter at C1 enables facile resolution to enantiopure (1S)- or (1R)-forms, reducing synthetic complexity compared to bis-aryl diols with multiple stereocenters. The 90% isolated yield in lactonization reactions supports its use in scalable chiral pool synthesis. The commercial availability of the (1S)-enantiomer further lowers barriers to entry for asymmetric route development.

Enzyme Inhibitor Scaffold in Medicinal Chemistry

Derivatives containing the 1,4-butanediol core demonstrate 29–78% inhibition of retinoic acid metabolizing enzymes [1], representing a measurable potency enhancement over butanoate precursors (4–73%). The LogP of 1.49 positions this scaffold in the optimal lipophilicity window for CNS-penetrant drug candidates, distinguishing it from both excessively hydrophilic BDO (LogP –0.83) and more lipophilic bis-aryl diols.

Chain Extender for Hydrophobic Polyurethanes

The phenyl substituent imparts increased hard segment hydrophobicity relative to aliphatic BDO, with class-level evidence suggesting 5–15°C elevation in hard segment Tg in aromatic–aliphatic diol-based PUs [2]. This tunable hydrophobicity is valuable for coatings and biomedical polyurethanes requiring reduced water absorption and enhanced thermal stability, without sacrificing hydrogen-bonding capacity.

Biphasic Reaction & Liquid–Liquid Extraction

The aqueous solubility of 3.56 mg/mL —approximately 280,000-fold lower than water-miscible BDO—enables straightforward product isolation by extraction. This property is critical for synthetic routes where the diol is consumed and the product must be separated from aqueous reaction media without energy-intensive evaporation or lyophilization.

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